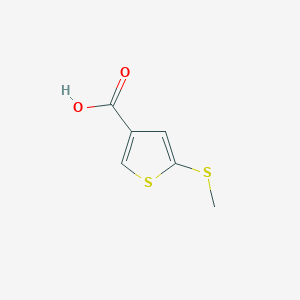

5-(Methylsulfanyl)thiophene-3-carboxylic acid

Description

The exploration of heterocyclic compounds has long been a fertile ground for discovery, with thiophene-based structures holding a particularly prominent position. These five-membered, sulfur-containing aromatic rings are not only prevalent in a number of natural products but have also become indispensable building blocks in synthetic chemistry. Their unique electronic characteristics and reactivity patterns offer a rich platform for the design and synthesis of complex molecular architectures.

The thiophene (B33073) scaffold is a versatile and robust building block in the realm of organic synthesis and materials science. researchgate.net Its aromatic nature and the presence of the sulfur heteroatom imbue it with distinct electronic properties, making it more electron-rich than benzene (B151609). derpharmachemica.com This heightened nucleophilicity facilitates a range of electrophilic substitution reactions, allowing for precise functionalization of the thiophene ring. derpharmachemica.com

In the field of functional materials, thiophene-based compounds are at the forefront of research into organic electronics. researchgate.net Their ability to form conjugated polymers and oligomers with excellent charge-transport properties has led to their widespread use in:

Organic Field-Effect Transistors (OFETs) nih.gov

Organic Photovoltaics (Solar Cells) researchgate.net

Organic Light-Emitting Diodes (OLEDs) nih.gov

The tunability of their electronic and optical properties through synthetic modification allows for the development of materials with tailored performance characteristics for these applications. researchgate.net

The introduction of a carboxylic acid group onto the thiophene ring, particularly at the 3-position, significantly expands its synthetic utility and potential applications. Thiophene-3-carboxylic acid serves as a versatile intermediate, with the carboxylic acid moiety providing a reactive handle for a variety of chemical transformations. sigmaaldrich.com

Key reactions involving the carboxylic acid group include:

Esterification: Formation of esters for modulation of solubility and as protecting groups.

Amidation: Creation of amide bonds, which are crucial in many biologically active molecules.

Reduction: Conversion to alcohols, which can be further functionalized.

Decarboxylation: Removal of the carboxylic acid group, often used in multi-step syntheses.

This functionalization is pivotal in medicinal chemistry, where the carboxylic acid group can act as a bioisostere or a key interacting moiety with biological targets. nih.gov Many drugs and drug candidates incorporate the thiophene carboxylic acid motif to enhance their pharmacological profiles. derpharmachemica.comnih.gov

The introduction of an alkylthio group, such as a methylsulfanyl (–SCH₃) group, onto the thiophene carboxylic acid framework adds another layer of complexity and potential functionality. The sulfur atom in the alkylthio substituent can influence the electronic properties of the thiophene ring through resonance and inductive effects. This can modulate the reactivity of the ring and the properties of the resulting molecule.

Compounds like 5-(Methylsulfanyl)thiophene-3-carboxylic acid are part of a broader class of thioether-containing thiophenes. Thioethers themselves are recognized as important functional groups in medicinal chemistry, contributing to the biological activity of numerous approved drugs. nih.gov The presence of both the carboxylic acid and the methylsulfanyl group on the thiophene ring creates a multifunctional molecule with potential applications in areas such as:

Drug Discovery: The combination of a key pharmacophore (thiophene), a bio-active functional group (carboxylic acid), and a modulating substituent (methylsulfanyl) makes these compounds interesting candidates for biological screening. nih.gov

Materials Science: The sulfur atoms in both the ring and the substituent can play a role in the self-assembly and electronic properties of materials derived from these molecules.

While extensive research on the specific compound this compound is not widely published, its structural features place it at the intersection of several important areas of chemical research, suggesting a promising potential for future investigations.

Below is a table summarizing the key properties of the parent compound, Thiophene-3-carboxylic acid, and a related analogue, 5-Methylthiophene-3-carboxylic acid, to provide a comparative context for the properties of this compound.

| Property | Thiophene-3-carboxylic acid | 5-Methylthiophene-3-carboxylic acid |

| Molecular Formula | C₅H₄O₂S | C₆H₆O₂S |

| Molecular Weight | 128.15 g/mol | 142.18 g/mol |

| Appearance | White to off-white crystalline powder | Solid |

| Melting Point | 130-145 °C | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2/c1-9-5-2-4(3-10-5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEGXAVGPQZBDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylsulfanyl Thiophene 3 Carboxylic Acid and Its Precursors

Direct Synthetic Routes to 5-(Methylsulfanyl)thiophene-3-carboxylic acid

Direct synthetic strategies aim to construct the thiophene (B33073) ring with the desired substitution pattern in a limited number of steps. While specific literature detailing a one-pot synthesis of this compound is not abundant, related methodologies provide a foundational basis for its preparation.

Mechanistic Investigations of Key Transformation Steps

The formation of the thiophene ring often proceeds through a cascade of well-understood reaction mechanisms. For instance, in reactions analogous to the Gewald synthesis, the initial step typically involves a Knoevenagel condensation between a carbonyl compound and an active methylene compound. This is followed by the addition of elemental sulfur to form a sulfur-containing intermediate, which then undergoes cyclization and subsequent aromatization to yield the thiophene core. Computational studies on the Gewald reaction mechanism have shown that the process is initiated by the Knoevenagel-Cope condensation, leading to the formation of polysulfide intermediates. The cyclization of a monosulfide intermediate, driven by aromatization, is the thermodynamic driving force of the reaction. researchgate.netwikipedia.orgnih.govthieme-connect.comacs.org

Optimization of Reaction Conditions and Yields

The efficiency of thiophene synthesis is highly dependent on the optimization of reaction parameters. Key variables include the choice of base, solvent, temperature, and catalyst. For instance, in the synthesis of related 2-aminothiophenes via the Gewald reaction, the use of catalytic amounts of a piperidinium borate conjugate acid-base pair has been shown to significantly improve reaction rates and yields. thieme-connect.com Microwave irradiation has also been demonstrated to be beneficial, often leading to shorter reaction times and higher yields. wikipedia.org The selection of appropriate starting materials and purification techniques is also crucial for obtaining the desired product in high purity.

Precursor Synthesis and Intermediate Derivatization

Thiophenecarboxylate Precursors with Methylsulfanyl Groups

The synthesis of thiophenecarboxylate precursors already bearing the methylsulfanyl group is a viable strategy. For example, the synthesis of ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives has been reported, indicating that thiophene rings with a methylsulfanyl group at the 5-position are synthetically accessible. cbccollege.in These precursors can then be further modified to introduce the carboxylic acid at the 3-position.

Halogenated Thiophene Intermediates in Cross-Coupling Strategies

A powerful and widely utilized strategy involves the use of halogenated thiophene intermediates in transition metal-catalyzed cross-coupling reactions. This approach typically begins with the synthesis of a 5-halothiophene-3-carboxylate ester.

Synthesis of Halogenated Precursors:

The synthesis of ethyl 5-bromothiophene-3-carboxylate has been reported. This can be achieved by the bromination of ethyl thiophene-3-carboxylate using bromine in dichloromethane in the presence of aluminum chloride. chemicalbook.com

| Starting Material | Reagents | Product | Yield (%) |

| Ethyl thiophene-3-carboxylate | Br₂, AlCl₃, CH₂Cl₂ | Ethyl 5-bromothiophene-3-carboxylate | 57 |

Cross-Coupling Reactions:

Once the halogenated precursor is obtained, the methylsulfanyl group can be introduced via a cross-coupling reaction. Palladium-, copper-, and nickel-catalyzed reactions are commonly employed for the formation of carbon-sulfur bonds. rsc.orgsemanticscholar.orgchemspider.comlibretexts.org A typical reaction would involve the coupling of ethyl 5-bromothiophene-3-carboxylate with a methylthiol equivalent, such as sodium thiomethoxide, in the presence of a suitable catalyst and ligand. The resulting ethyl 5-(methylsulfanyl)thiophene-3-carboxylate can then be hydrolyzed to the desired carboxylic acid.

Table of Cross-Coupling Catalysts and Ligands:

| Catalyst System | Description |

| Palladium-based | Pd(OAc)₂ with ligands like 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) are effective for coupling thiols with aryl halides. rsc.org |

| Copper-based | Copper(I) iodide (CuI) can catalyze the coupling of aryl iodides with thiols, often without the need for a ligand. impactfactor.orgwikipedia.org |

| Nickel-based | Nickel(II) N-heterocyclic carbene (NHC) complexes have been investigated for the C-S cross-coupling of aryl halides with alkyl thiols. prepchem.com |

Sulfonation and Amination of Thiophene Systems to Form Related Derivatives

The thiophene ring is susceptible to electrophilic substitution reactions such as sulfonation and amination, which can be used to introduce other functional groups or to synthesize related derivatives.

Sulfonation:

Thiophene can be sulfonated using various reagents, including fluosulfonic acid, to produce thiophene sulfonic acids. google.com The position of sulfonation is influenced by the directing effects of existing substituents on the thiophene ring. For a thiophene-3-carboxylic acid, the electron-withdrawing nature of the carboxyl group would likely direct sulfonation to the 5-position.

Amination:

The direct amination of an unsubstituted thiophene ring is challenging. However, the introduction of an amino group can be achieved through methods such as the Buchwald-Hartwig amination. libretexts.orgwikipedia.orgorganic-chemistry.orgorganic-synthesis.comacsgcipr.org This palladium-catalyzed cross-coupling reaction involves the reaction of a halo-substituted thiophene with an amine in the presence of a palladium catalyst and a suitable ligand. For example, 5-bromothiophene-3-carboxylic acid could potentially be coupled with an ammonia equivalent to introduce an amino group at the 5-position.

Alternatively, the Gewald reaction provides a direct route to 2-aminothiophenes from α-cyanoesters, ketones or aldehydes, and elemental sulfur. researchgate.netwikipedia.orgnih.govthieme-connect.comacs.org This reaction is a powerful tool for the synthesis of highly substituted aminothiophenes.

Novel Synthetic Approaches and Green Chemistry Considerations for this compound

Multicomponent Reactions for Thiophene Ring Formation

One of the most well-known MCRs for thiophene synthesis is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes. While the direct synthesis of this compound via a classical Gewald reaction is not straightforward due to the substitution pattern, the principles of MCRs can be adapted. For instance, a hypothetical MCR approach could involve the reaction of a precursor containing the methylsulfanyl group, a dicarbonyl compound or its equivalent, and a sulfur source.

Recent advancements in MCRs for thiophene synthesis have expanded beyond the Gewald reaction, utilizing various catalysts and reaction conditions. tandfonline.com These include metal-catalyzed (e.g., using rhodium or copper catalysts), Lewis base-catalyzed, and catalyst-free approaches. researcher.lifetandfonline.com These methods allow for the construction of diverse thiophene architectures from readily available starting materials. bohrium.com The application of such strategies could pave the way for novel and more direct routes to this compound and its precursors.

Table 1: Examples of Multicomponent Reactions for Thiophene Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | Base | 2-Aminothiophenes | |

| Metal-Catalyzed | Alkynes, Sulfur, Phenylboronic acid | Rhodium catalyst | Substituted Thiophenes | tandfonline.com |

| Lewis Base-Catalyzed | Aldehydes, Thiocyanoacetamide, 3-Oxobutanamide derivatives, Alkylating agents | N-methyl morpholine | Functionalized Thieno[2,3-b]pyridines | tandfonline.com |

| Catalyst-Free | 1,3-Diynes, Elemental Sulfur | NaOtBu | Substituted Thiophenes | organic-chemistry.org |

Atom Economy and Sustainable Synthesis Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste. The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product. jocpr.com

In the context of synthesizing this compound, applying the principles of atom economy would involve designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final thiophene ring structure. This often favors addition and cycloaddition reactions over substitution and elimination reactions, which inherently generate byproducts. For example, a transition-metal-free synthesis of thiophenes from substituted buta-1-enes and potassium sulfide (B99878) demonstrates high atom economy through the cleavage of multiple C-H bonds. organic-chemistry.org

Sustainable synthesis protocols for thiophene derivatives also emphasize other green chemistry principles, such as the use of environmentally benign solvents, energy efficiency, and the use of renewable feedstocks. rsc.orgnih.gov Research has demonstrated the successful synthesis of halogenated thiophenes using non-toxic inorganic reagents in an environmentally friendly solvent like ethanol. nih.gov Furthermore, microwave-assisted organic synthesis (MAOS) has been explored as a green approach to accelerate reactions like the Gewald reaction, significantly reducing reaction times. The direct C-H arylation of thiophene derivatives has also been performed in water, repurposing industrial wastewater and improving the green metrics of the process. unito.it

The development of sustainable protocols for the synthesis of this compound would ideally incorporate these elements: a highly atom-economical reaction pathway, the use of non-toxic and recyclable solvents, and energy-efficient reaction conditions. While specific literature on sustainable synthesis for this exact compound is scarce, the broader trends in thiophene synthesis point towards a future where green chemistry principles will be integral to its production. rsc.org

Table 2: Principles of Green Chemistry in Thiophene Synthesis

| Principle | Application in Thiophene Synthesis | Example | Reference |

|---|---|---|---|

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. | Synthesis of thiophenes from buta-1-enes and potassium sulfide. | organic-chemistry.org |

| Use of Safer Solvents | Employing environmentally benign solvents like water or ethanol. | Direct C-H arylation of thiophenes in water. | unito.it |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. | Microwave-assisted Gewald reaction. | |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable sources. | (General principle, specific examples for thiophenes are emerging) | rsc.org |

| Catalysis | Employing catalysts to enhance reaction efficiency and reduce waste. | Rhodium-catalyzed three-component coupling for thiophene formation. | tandfonline.com |

Advanced Chemical Reactivity and Derivatization Studies

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in 5-(methylsulfanyl)thiophene-3-carboxylic acid is a prime site for a variety of chemical modifications, including the formation of esters and amides, as well as decarboxylative transformations.

Esterification: The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis. masterorganicchemistry.commasterorganicchemistry.com For this compound, Fischer esterification is a common method. masterorganicchemistry.commasterorganicchemistry.com This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

Alternatively, milder methods can be employed, particularly for sensitive substrates. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate ester formation at room temperature. These reagents activate the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the alcohol.

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. researchgate.net Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid. mdpi.com Similar to esterification, coupling agents such as DCC or EDCI are effective for promoting amidation. lookchemmall.com The reaction proceeds through an activated intermediate that is susceptible to nucleophilic attack by the amine. Another approach involves converting the carboxylic acid to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a wide range of primary and secondary amines to yield the corresponding amides. youtube.com

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Methanol | H₂SO₄ (cat.), Heat | Methyl 5-(methylsulfanyl)thiophene-3-carboxylate | Fischer Esterification |

| This compound | Benzylamine | DCC, CH₂Cl₂ | N-Benzyl-5-(methylsulfanyl)thiophene-3-carboxamide | Amidation |

Decarboxylation, the removal of the carboxyl group, can be a challenging transformation for aromatic carboxylic acids. However, under certain conditions, this can be achieved. For thiophene (B33073) carboxylic acids, decarboxylation can sometimes be effected by heating with a copper catalyst in quinoline.

More modern approaches involve visible light-mediated decarboxylative reactions. nih.gov For instance, alkyl redox-active esters derived from carboxylic acids can undergo decarboxylative thiolation to form free thiols. nih.gov While not a direct removal of the carboxyl group to a hydrogen atom, these types of transformations highlight the potential for functionalizing the carbon atom of the carboxylic acid upon its removal. Such methods could potentially be applied to derivatives of this compound for the introduction of various functional groups at the 3-position. nih.gov

Functionalization of the Thiophene Ring System

The thiophene ring in this compound is amenable to a range of functionalization reactions, including electrophilic and nucleophilic substitutions, as well as transition metal-catalyzed cross-coupling reactions.

The thiophene ring is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a preference for substitution at the C2 and C5 positions. pearson.com In this compound, the existing substituents will direct incoming electrophiles. The methylsulfanyl group (-SMe) at the 5-position is an ortho, para-directing activator, while the carboxylic acid group (-COOH) at the 3-position is a meta-directing deactivator.

Given these directing effects, electrophilic substitution is most likely to occur at the C2 and C4 positions. The C2 position is activated by the methylsulfanyl group and is meta to the carboxylic acid. The C4 position is also meta to the carboxylic acid. The relative reactivity of these positions will depend on the specific electrophile and reaction conditions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. libretexts.org For instance, nitration using a mixture of nitric and sulfuric acid would be expected to yield a mixture of 2-nitro and 4-nitro derivatives.

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common than electrophilic substitution but can occur, particularly when the ring is substituted with strong electron-withdrawing groups. uoanbar.edu.iq The reactivity of thiophenes in nucleophilic substitution is generally higher than that of their benzene counterparts. uoanbar.edu.iq For this compound to undergo nucleophilic substitution, a suitable leaving group, such as a halogen, would need to be present on the ring. For example, if a bromo or chloro substituent were present at the C2 or C4 position, it could potentially be displaced by a nucleophile. The reaction mechanism typically proceeds through a Meisenheimer-like intermediate. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. mdpi.comd-nb.info To apply this to this compound, it would first need to be converted to a suitable halide, for example, by bromination of the thiophene ring. The resulting bromo-substituted derivative could then be coupled with a variety of boronic acids or their esters to introduce new aryl or vinyl groups. mdpi.comd-nb.info The choice of catalyst, ligand, and base is crucial for the success of the coupling reaction. dntb.gov.ua

C-H Functionalization: Direct C-H functionalization has emerged as a more atom-economical approach to modifying aromatic rings, as it avoids the pre-functionalization step of creating a halide. nih.govprinceton.edu Palladium-catalyzed C-H arylation can be used to introduce aryl groups directly onto the thiophene ring. nih.gov For this compound, the directing effects of the existing substituents would play a key role in determining the site of functionalization. The carboxylic acid can act as a directing group, potentially favoring functionalization at the C2 or C4 position. nih.gov Thioether ligands have been shown to promote the C-H functionalization of thiophenes, increasing reaction efficiency and enabling new site selectivities. princeton.edu

Table 2: Potential Functionalization Reactions of the Thiophene Ring

| Starting Material Derivative | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| This compound | Electrophilic Nitration | HNO₃, H₂SO₄ | 2-Nitro-5-(methylsulfanyl)thiophene-3-carboxylic acid |

| 2-Bromo-5-(methylsulfanyl)thiophene-3-carboxylic acid | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-5-(methylsulfanyl)thiophene-3-carboxylic acid |

| This compound | C-H Arylation | Iodobenzene, Pd(OAc)₂, Ligand | 2-Phenyl-5-(methylsulfanyl)thiophene-3-carboxylic acid |

Transformations Involving the Methylsulfanyl Group

The methylsulfanyl group (–SCH₃) on the thiophene ring of this compound is a versatile functional handle that can undergo a variety of chemical transformations. The sulfur atom, with its available lone pairs of electrons, can act as a nucleophile or be oxidized to higher oxidation states, significantly altering the electronic properties and reactivity of the molecule. These transformations are pivotal for creating a diverse range of derivatives with modified biological or material properties.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom of the methylsulfanyl group is readily susceptible to oxidation, allowing for the controlled formation of the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. This transformation is one of the most common derivatizations for aryl sulfides. nih.govchemrxiv.org The stepwise oxidation allows for the fine-tuning of the electronic nature of the substituent; the sulfoxide (B87167) group is a strong electron-withdrawing group and can act as a chiral center, while the sulfone group is an even more powerful electron-withdrawing moiety.

The selective oxidation of a sulfide (B99878) to a sulfoxide without further oxidation to the sulfone requires careful selection of the oxidant and reaction conditions. thieme-connect.de A variety of reagents have been developed for this purpose. For instance, hydrogen peroxide in a solvent like glacial acetic acid is a "green" and effective system for the selective oxidation of sulfides to sulfoxides in high yields. nih.gov Other common reagents include meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate, and Oxone.

Over-oxidation to the sulfone can occur but can also be the desired outcome. thieme-connect.de Stronger oxidizing agents or harsher conditions, such as using an excess of m-CPBA or hydrogen peroxide at elevated temperatures, will typically yield the sulfone. nih.gov A notable method allows for switchable selectivity between the sulfoxide and sulfone by controlling the reaction temperature while using molecular oxygen or air as the oxidant, presenting a green and sustainable approach. organic-chemistry.org The higher temperature favors the formation of the sulfone, with the sulfoxide being an intermediate in the process. organic-chemistry.org

The resulting compounds, 5-(Methylsulfinyl)thiophene-3-carboxylic acid and 5-(Methylsulfonyl)thiophene-3-carboxylic acid, are valuable intermediates. The sulfone group, in particular, is a strong activating group for nucleophilic aromatic substitution, which can facilitate the replacement of other groups on the thiophene ring.

| Product | Typical Reagents | Typical Conditions | Selectivity Control |

|---|---|---|---|

| 5-(Methylsulfinyl)thiophene-3-carboxylic acid (Sulfoxide) | Hydrogen Peroxide (H₂O₂), m-CPBA, Sodium Periodate (NaIO₄) | Room temperature, stoichiometric amount of oxidant (e.g., H₂O₂ in acetic acid) | Use of ~1 equivalent of oxidant; mild temperatures (0°C to rt) to prevent over-oxidation. thieme-connect.denih.gov |

| 5-(Methylsulfonyl)thiophene-3-carboxylic acid (Sulfone) | m-CPBA, Oxone, Potassium Permanganate (KMnO₄), O₂/Air | Excess oxidant (>2 equivalents), often at room or elevated temperatures. | Use of excess oxidant ensures complete conversion; higher temperatures can drive the reaction to the sulfone state. organic-chemistry.org |

Alkylation and Related Sulfur-Based Transformations

The sulfur atom in the methylsulfanyl group possesses nucleophilic character due to its lone pairs of electrons, allowing it to react with electrophiles. The most common of these reactions is S-alkylation, which leads to the formation of a sulfonium (B1226848) salt. This transformation converts the neutral sulfide into a positively charged sulfonium ion, which can then serve as a leaving group in subsequent reactions.

The reaction of this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl triflate, would be expected to produce a dimethyl(5-carboxythiophen-2-yl)sulfonium salt. These reactions are typically performed in an inert solvent. Various methods for the synthesis of arylsulfonium salts from aryl sulfides have been developed. nih.gov A one-step synthesis using perfluoroalkanesulfonic anhydride (B1165640) has also been reported as an efficient method. google.com

Sulfonium salts are valuable synthetic intermediates. nih.gov They can be used in cross-coupling reactions or as alkylating agents themselves. The formation of the sulfonium salt significantly alters the reactivity of the thiophene ring by introducing a bulky, positively charged group.

While S-alkylation is the most common reaction with alkylating agents, transformations involving the adjacent methyl group are also possible. For instance, α-C-H alkylation of methyl sulfides with alkenes has been achieved using scandium catalysts, providing a direct route to functionalize the methyl group itself. americanelements.com

| Transformation | Product Type | Typical Reagents | Typical Conditions |

|---|---|---|---|

| S-Alkylation | Sulfonium Salt | Alkyl halides (CH₃I, CH₃Br), Alkyl triflates (CH₃OTf), Meerwein salts | Inert solvent (e.g., CH₂Cl₂, acetonitrile), typically at room temperature. nih.gov |

| S-Arylation | Sulfonium Salt | Diaryliodonium salts | Reaction with the diaryliodonium salt, often catalyzed. nih.gov |

Cleavage and Replacement of the Methylsulfanyl Group

The carbon-sulfur bond of the methylsulfanyl group can be cleaved and the group replaced by other functionalities, providing a powerful tool for the late-stage diversification of the thiophene core. This can be achieved through several strategies, often involving either activation of the methylsulfanyl group or transition metal catalysis.

One common strategy involves the oxidation of the methylsulfanyl group to a methylsulfinyl or, more commonly, a methylsulfonyl group. researchgate.net The resulting methylsulfonyl group is an excellent leaving group for nucleophilic aromatic substitution (SₙAr), especially if the aromatic ring is sufficiently electron-deficient. This allows for its displacement by a variety of nucleophiles, such as amines, alkoxides, or cyanides, often requiring high temperatures. researchgate.net

More direct methods for C–S bond cleavage and functionalization rely on transition metal catalysis, particularly with nickel and palladium complexes. Nickel-catalyzed cross-coupling reactions have proven effective for the replacement of methylthio groups. For example, aryl methyl sulfides can undergo cross-coupling with aryl bromides, effectively forming a new C-C bond and replacing the –SCH₃ group. researchgate.net Similarly, nickel catalysis can achieve an "aryl exchange" where the aryl group of one sulfide is swapped with another from an aryl electrophile. acs.orgchemrxiv.org These methods avoid the need for pre-oxidation and often proceed under milder conditions than classical SₙAr reactions. Palladium catalysis has also been employed in reactions that involve the demethylation of methylthio groups. nih.gov

| Strategy | Replaced By | Typical Reagents and Catalysts | Key Features |

|---|---|---|---|

| Oxidation and Nucleophilic Substitution | Amines, Alkoxides, Cyanide | 1. Oxidant (e.g., m-CPBA) to form sulfone. 2. Nucleophile (e.g., R₂NH, NaOR) | Requires activation to the sulfone; reaction often needs high temperatures. researchgate.net |

| Nickel-Catalyzed Cross-Coupling | Aryl groups, Nitriles | Aryl halides (Ar-X), Zn(CN)₂, Ni catalyst (e.g., Ni/dcype) | Direct C-S bond activation without pre-oxidation; high functional group tolerance. researchgate.net |

| Palladium-Catalyzed Reactions | Various functional groups | Pd catalysts, often with specific ligands and reagents | Can facilitate demethylation or be part of complex cascade reactions. nih.gov |

Spectroscopic and Structural Characterization Beyond Basic Identification

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 5-(methylsulfanyl)thiophene-3-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the thiophene (B33073) ring.

While specific experimental spectra for this exact isomer are not widely published, the chemical shifts can be reliably predicted based on established data for substituted thiophenes and the known electronic effects of the carboxylic acid and methylsulfanyl functional groups.

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the thiophene ring protons and one singlet in the aliphatic region for the methyl protons. The carboxylic acid proton typically appears as a broad singlet at a very downfield shift (10-12 ppm or higher) and is often not observed due to solvent exchange. libretexts.org The protons on the thiophene ring (H-2 and H-4) are doublets due to coupling with each other. The electron-withdrawing carboxylic acid group at C-3 deshields the adjacent protons (H-2 and H-4), while the electron-donating methylsulfanyl group at C-5 shields the adjacent proton (H-4). The resulting predicted shifts are detailed in the table below.

The ¹³C NMR spectrum will display signals for all six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-180 ppm region. libretexts.org The carbons of the thiophene ring appear between approximately 120 and 150 ppm, with their specific shifts influenced by the attached functional groups. The C-5 carbon, attached to the sulfur of the methylsulfanyl group, would be significantly upfield compared to the other ring carbons. The methyl carbon of the -SCH₃ group is expected in the aliphatic region, typically around 15-20 ppm.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

|---|---|---|---|

| Atom Position | Chemical Shift (ppm) | Atom Position | Chemical Shift (ppm) |

| H-2 | ~8.1 | C-2 | ~130 |

| H-4 | ~7.4 | C-3 | ~135 |

| -SCH₃ | ~2.5 | C-4 | ~125 |

| -COOH | >10 (broad) | C-5 | ~145 |

| -COOH | ~165 | ||

| -SCH₃ | ~18 |

To confirm the predicted assignments and establish the connectivity of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a crucial cross-peak would be observed between the signals for H-2 and H-4, confirming their spatial proximity on the thiophene ring and their three-bond coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show correlations between the H-2 signal and the C-2 signal, the H-4 signal and the C-4 signal, and the methyl protons with the methyl carbon. This allows for the direct assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which helps piece together the molecular skeleton. Expected key correlations would include:

The methyl protons (-SCH₃) showing a correlation to the C-5 carbon, confirming the attachment of the methylsulfanyl group.

The H-2 proton showing correlations to C-3 and C-4.

The H-4 proton showing correlations to C-2, C-3, and C-5.

Both H-2 and H-4 showing correlations to the carbonyl carbon (C-OOH), confirming the position of the carboxylic acid group.

Vibrational Spectroscopy for Conformational Analysis

The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common to carboxylic acids in the solid state. libretexts.org A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1700 cm⁻¹. libretexts.org Vibrations associated with the thiophene ring include C-H stretching just above 3000 cm⁻¹, C=C ring stretching in the 1400-1550 cm⁻¹ region, and C-S stretching vibrations, which are typically weaker and found in the fingerprint region (below 1000 cm⁻¹). iosrjournals.orgresearchgate.net

Expected Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3100 | Aromatic C-H Stretch (Thiophene) | Medium |

| 2500-3300 | O-H Stretch (Carboxylic Acid Dimer) | Broad, Strong |

| ~1700 | C=O Stretch (Carboxylic Acid) | Strong |

| 1400-1550 | C=C Aromatic Ring Stretching | Medium-Strong |

| ~1250 | C-O Stretch / O-H Bend | Medium |

| 650-850 | C-S Stretch | Weak-Medium |

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the thiophene ring are often strong and provide a distinct molecular fingerprint. The most intense bands in the Raman spectrum of thiophene derivatives are usually the C=C stretching modes of the ring, found between 1350 and 1550 cm⁻¹. mdpi.com The C-S stretching vibrations of the ring and the methylsulfanyl group also give rise to characteristic bands. mdpi.com Raman spectroscopy is particularly sensitive to the conformation and conjugation of the thiophene ring, making it a valuable tool for analyzing such compounds. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass with extremely high accuracy. For this compound, the molecular formula is C₆H₆O₂S₂. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The theoretical monoisotopic mass of the neutral molecule is 173.98092 Da. An experimental HRMS measurement confirming a mass very close to this value (typically within 5 ppm) would unequivocally validate the elemental composition of the compound.

X-ray Crystallography and Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...O)

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, the carboxylic acid functional group is expected to be a primary driver of the supramolecular assembly.

Hydrogen Bonding: The most significant intermolecular interaction anticipated is the classic carboxylic acid dimer formation via strong O-H···O hydrogen bonds. This would create a centrosymmetric eight-membered ring motif. Beyond this primary interaction, other weaker hydrogen bonds, such as C-H···O interactions involving the thiophene ring hydrogens and the carbonyl oxygen, are also plausible and would contribute to the stability of the crystal lattice. In similar structures, such as 5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride, N-H···Cl and C-H···O contacts are observed to be crucial for the three-dimensional network.

| Potential Intermolecular Interaction | Donor | Acceptor | Typical Distance Range (Å) |

| Carboxylic Acid Dimer | O-H | O=C | 2.5 - 3.0 |

| C-H...O Interaction | C-H (Thiophene) | O=C | 3.0 - 3.5 |

| π-π Stacking | Thiophene Ring | Thiophene Ring | 3.3 - 3.8 |

Conformational Preferences in the Solid State

In the solid state, the molecule will adopt its lowest energy conformation, which is influenced by both intramolecular and intermolecular forces. The key conformational features of this compound would be the orientation of the carboxylic acid group and the methylsulfanyl group relative to the thiophene ring.

The carboxylic acid group is expected to be nearly coplanar with the thiophene ring to maximize π-conjugation. However, steric hindrance and crystal packing forces might cause a slight dihedral angle between the plane of the carboxylic acid and the plane of the thiophene ring. For the methylsulfanyl group, rotation around the C-S bond would be possible, and the solid-state conformation would likely be one that minimizes steric clashes with adjacent molecules while potentially engaging in favorable intermolecular contacts. Computational studies on related thioether molecules have been used to predict low-energy conformations. mdpi.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps properties such as dnorm (normalized contact distance), shape index, and curvedness onto a surface that defines the boundary of a molecule in the crystal.

A Hirshfeld analysis of this compound would allow for a detailed breakdown of the intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For a typical thiophene derivative, the fingerprint plot would likely show significant contributions from H···H, C···H, and O···H contacts. nih.govnih.goviucr.org The prominent spikes in the O···H region of the fingerprint plot would correspond to the strong hydrogen bonding of the carboxylic acid dimers. The relative contributions of different contacts provide a "fingerprint" of the crystal packing environment.

| Contact Type | Anticipated Contribution (%) | Description |

| H···H | High | Represents the large number of hydrogen atoms on the molecular surface. |

| O···H / H···O | Significant | Primarily due to the strong O-H···O hydrogen bonds of the carboxylic acid dimer. |

| C···H / H···C | Moderate | Arises from contacts between the carbon and hydrogen atoms of adjacent molecules. |

| S···H / H···S | Minor | Indicates weaker interactions involving the sulfur atoms. |

This detailed structural analysis, once experimental data becomes available, will be instrumental in correlating the solid-state structure of this compound with its bulk properties.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular and electronic structure of thiophene (B33073) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For molecules such as 5-(Methylsulfanyl)thiophene-3-carboxylic acid, DFT calculations, often using basis sets like 6-311G(d,p), can predict optimized molecular geometry and other ground-state properties. mdpi.com These calculations help determine key structural parameters. For thiophene-based carboxylic acids, DFT has been used to calculate bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. nih.gov The results of such calculations provide a detailed picture of the molecule's geometry, which influences its physical and chemical behavior. The doping process in related thiophene compounds has been shown to modify bond lengths and torsion angles, enhancing planarity. researchgate.net

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| C=O Bond Length | ~1.21 Å | DFT/B3LYP/6-311++G(d,p) |

| C-S (ring) Bond Length | ~1.72 - 1.75 Å | DFT/B3LYP/6-311++G(d,p) |

| O-C-C Bond Angle | ~124° | DFT/B3LYP/6-311++G(d,p) |

| C-S-C (ring) Bond Angle | ~92° | DFT/B3LYP/6-311++G(d,p) |

Note: The data in the table are representative values for thiophene carboxylic acid derivatives based on DFT calculations found in the literature and may not represent the exact values for this compound.

The electronic properties of a molecule are key to its reactivity. sciforum.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. sciforum.net The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a smaller gap typically suggests higher reactivity. mdpi.comsciforum.net For various thiophene derivatives, HOMO-LUMO gaps have been calculated to be in the range of 3.11–4.65 eV, indicating their relative stability and reactivity. nih.govsemanticscholar.org

The Molecular Electrostatic Potential (MEP) surface is another important tool for analyzing electronic structure. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. researchgate.net Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.net For thiophene carboxamide derivatives, MEP analysis has shown that the carbonyl oxygen and the region around the thiophene ring often exhibit negative potential, highlighting them as potential sites for electrophilic interaction. nih.gov

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Amino thiophene-2-carboxamide derivative | -5.62 | -1.79 | 3.83 |

| Hydroxy thiophene-2-carboxamide derivative | -5.99 | -2.21 | 3.78 |

| Methyl thiophene-2-carboxamide derivative | -5.71 | -2.02 | 3.69 |

| Thiophene Sulfonamide derivative | -7.11 | -2.46 | 4.65 |

Note: Data are derived from studies on various thiophene derivatives and serve as illustrative examples. nih.govsemanticscholar.org The exact values for this compound would require specific calculation.

Molecular Dynamics Simulations and Conformational Landscape

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. nih.gov For thiophene-containing compounds, MD simulations can reveal how the molecule behaves in different environments, such as in solution. nih.gov These simulations track the atomic positions and velocities, allowing for the exploration of the molecule's conformational landscape—the collection of all possible spatial arrangements of its atoms. This is particularly important for understanding how the orientation of the carboxylic acid and methylsulfanyl groups relative to the thiophene ring might change over time and influence the molecule's interactions with other species. Studies on thiophene carboxamide derivatives have used MD simulations to assess the stability of ligand-protein complexes, demonstrating the utility of this technique in understanding intermolecular interactions. nih.govresearchgate.net

Reactivity Descriptors and Reaction Pathway Predictions

Theoretical calculations can also predict a molecule's reactivity and the likely pathways of its chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key application of MO theory for describing chemical reactivity, focusing on the interactions between the HOMO and LUMO. wikipedia.org According to FMO theory, chemical reactions are driven by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). libretexts.org For this compound, the distribution of the HOMO and LUMO indicates the most probable sites for electrophilic and nucleophilic attack. sciforum.net The HOMO is often localized over the electron-rich thiophene ring and sulfur atoms, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO tends to be distributed over the carboxylic acid group and the thiophene ring, indicating these areas are susceptible to nucleophilic attack. nih.gov The HOMO-LUMO gap is also a descriptor of chemical reactivity; a smaller gap implies that the molecule can be more easily excited, making it more reactive. sciforum.net

Transition state modeling is a computational technique used to identify the highest energy point along a reaction coordinate, known as the transition state. Understanding the structure and energy of the transition state is crucial for determining the reaction mechanism and predicting reaction rates. For a molecule like this compound, key reactions would include esterification or amidation at the carboxylic acid group.

DFT calculations can be employed to model the transition states of these reactions. This involves locating the saddle point on the potential energy surface that connects the reactants and products. By calculating the energy barrier (the difference in energy between the reactants and the transition state), chemists can predict the feasibility and kinetics of a proposed reaction pathway. While specific transition state modeling studies on this compound are not widely reported, the methodology is well-established and could be applied to elucidate its reaction mechanisms, for example, in the synthesis of its ester or amide derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a key area in computational chemistry for the rational design of new therapeutic agents. For derivatives of thiophene, including this compound, QSAR methodologies are employed to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These studies are instrumental in predicting the activity of novel molecules, thereby optimizing the selection of candidates for synthesis and further testing.

In the context of thiophene analogs, QSAR studies have successfully provided insights into the structural requirements for various biological activities, such as anti-inflammatory effects. nih.gov By analyzing a series of related compounds, researchers can identify the key molecular properties that govern their interaction with a biological target.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For thiophene-based compounds, a wide range of descriptors can be calculated to capture the electronic, steric, and hydrophobic characteristics that may influence their biological activity.

A typical QSAR study on thiophene analogs involves the calculation of numerous descriptors, which are then narrowed down to the most relevant ones through statistical analysis. nih.govresearchgate.net These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic aspects of the molecule. For thiophene derivatives, properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment have been shown to play a dominant role in modulating biological activity. nih.govresearchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Physicochemical Descriptors: Properties such as hydrophobicity (log P) and molar refractivity are commonly used to model the compound's behavior in biological systems.

The table below provides an overview of molecular descriptors that are frequently employed in QSAR studies of thiophene derivatives.

| Descriptor Category | Descriptor Name | Description | Potential Relevance to Biological Activity |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Represents the energy of the lowest energy orbital that is not occupied by an electron; an indicator of a molecule's ability to accept electrons. | Can be crucial for reactions with biological targets where the compound acts as an electrophile. nih.gov |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences how a molecule interacts with polar receptors and its solubility. nih.govresearchgate.net |

| Physicochemical | Log P (Octanol-Water Partition Coefficient) | A measure of the hydrophobicity of a compound. | Affects the ability of a compound to cross cell membranes and reach its target. |

| Topological | Kappa Shape Indices (κ1, κ3) | Describe different aspects of a molecule's shape. | Can be important for the steric fit of a compound into a receptor's binding site. researchgate.net |

| Thermodynamic | Total Energy (Te) | The total energy of the molecule in its ground state. | Can be related to the stability of the molecule and its interactions. researchgate.net |

Once a set of relevant molecular descriptors has been identified for a series of thiophene analogs, the next step is to develop a predictive QSAR model. This is typically achieved using statistical methods like Multiple Linear Regression (MLR), which generates a mathematical equation that relates the descriptors to the biological activity. researchgate.net

The general form of a QSAR equation is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, etc., are the values of the molecular descriptors, and c₁, c₂, etc., are their regression coefficients, which indicate the relative importance of each descriptor.

For a series of thiophene derivatives, a predictive model might be developed to forecast their inhibitory activity against a specific enzyme, for example. nih.gov The process involves:

Data Set Preparation: A series of thiophene compounds with known biological activities (e.g., IC₅₀ values) is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Model Generation: Using the training set, a statistical method is applied to find the best correlation between the molecular descriptors and the biological activity.

Model Validation: The predictive ability of the generated QSAR model is assessed using the test set. Statistical metrics such as the squared correlation coefficient (R²) and the predictive R² (R²pred) are used to evaluate the model's robustness and predictive capacity. researchgate.net

The resulting QSAR model can then be used to predict the biological activity of new, unsynthesized thiophene derivatives, including compounds like this compound. This allows for the in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological evaluation.

The following table illustrates the conceptual components of a predictive QSAR model for a hypothetical series of thiophene derivatives.

| Model Component | Description | Example |

| Dependent Variable | The biological activity being modeled. | Inhibitory concentration (pIC₅₀) against a target enzyme. |

| Independent Variables | The molecular descriptors included in the final QSAR equation. | ELUMO, Dipole Moment, Log P. |

| Statistical Method | The algorithm used to generate the equation. | Multiple Linear Regression (MLR). |

| Validation Metrics | Statistical parameters used to assess the model's quality. | R² (coefficient of determination), Q² (cross-validated R²), R²pred (predictive R² for the external test set). |

Through these computational approaches, researchers can gain a deeper understanding of the structure-activity relationships within the thiophene class of compounds, guiding the design of new molecules with potentially enhanced biological activities.

Applications of 5 Methylsulfanyl Thiophene 3 Carboxylic Acid and Its Derivatives

Materials Science Applications

The unique electronic and structural characteristics of the thiophene (B33073) core make 5-(Methylsulfanyl)thiophene-3-carboxylic acid a promising candidate for the synthesis of advanced materials. The presence of the sulfur atom in the thiophene ring provides specific electronic properties, while the carboxylic acid and methylsulfanyl groups offer sites for further functionalization, enabling the fine-tuning of material properties.

Monomer in Polymer Synthesis for Functional Materials

Thiophene-based polymers are a significant class of π-conjugated polymers studied for their utility in electronic devices. researchgate.net Carboxylic acid-functionalized thiophenes can be used as monomers to create polymers with tailored properties. The carboxylic acid group can enhance solubility, facilitate anchoring to surfaces, or be modified post-polymerization.

While direct polymerization of this compound is not widely documented, the principles are well-established with similar molecules. For instance, thiophene-aromatic polymers, which incorporate thiophene-based units into their backbone, are recognized for their processability and potential as bio-based alternatives to traditional polyesters. nih.gov The synthesis of such polymers often involves a melt polycondensation process where a thiophene dicarboxylic acid derivative is reacted with a diol. nih.govmdpi.com The inclusion of thiophene rings in the polymer backbone contributes to desirable thermal and mechanical properties. mdpi.com

The general approach for creating functional polymers from thiophene-based monomers is highlighted in the table below, illustrating how different monomers can lead to polymers with specific applications.

| Monomer Example | Polymer Type | Key Properties | Potential Application |

| 2,5-Thiophenedicarboxylic acid (TDCA) | Thiophene-Aromatic Copolyester | High tensile strength, biodegradability, high glass transition temperature. mdpi.com | Bio-based plastics, packaging films. mdpi.com |

| 3-Hexylthiophene | Poly(3-hexylthiophene) (P3HT) | High charge carrier mobility, solubility in organic solvents. | Organic photovoltaics, thin-film transistors. researchgate.netnih.gov |

| This compound | Hypothetical Functional Polythiophene | Potential for surface anchoring via COOH group, tunable electronics via SCH3 group. | Polymer sensitizers, specialized coatings. |

Building Blocks for Organic Semiconductors and Optoelectronic Devices

Thiophene-based organic molecules are fundamental components in the field of organic electronics due to their excellent semiconducting properties. nih.gov They are integral to devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov The performance of these materials is highly dependent on their molecular structure, which influences solid-state packing and charge carrier transport. nih.gov

Derivatives of thiophene are designed to create highly conjugated systems, often by linking multiple thiophene rings or fusing them with other aromatic structures. mdpi.comacs.orgmrs-j.org This extension of π-conjugation is crucial for efficient charge transport. mdpi.com The functional groups on the thiophene ring, such as the carboxylic acid and methylsulfanyl groups in the title compound, can be used to control the molecule's electronic energy levels (HOMO/LUMO), solubility, and thin-film morphology. acs.org For instance, oligofluorene-thiophene derivatives have been synthesized and shown to form highly ordered polycrystalline films with high charge carrier mobility, making them excellent semiconductors for OFETs. acs.orgnokia.com

The table below summarizes the performance of various thiophene-based small molecules in organic semiconductor applications.

| Compound Class | Device Type | Performance Metric | Reference |

| Oligofluorene-Thiophenes | OFET | Charge carrier mobility up to 0.12 cm²/Vs. | acs.org |

| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | OFET | Solution-processable small molecular organic semiconductors. | mdpi.com |

| Thiophene/Phenylene Co-oligomers | General | Tunable π-conjugation and molecular shape for integrated electronic and photonic functions. | mrs-j.org |

Components in Liquid Crystalline Systems

The rigid, rod-like structure of molecules containing thiophene rings makes them suitable for the design of liquid crystals. tandfonline.com Thiophene-based liquid crystals are of interest because they can exhibit lower melting points and different phase behaviors compared to their purely phenyl-based analogues. tandfonline.com The incorporation of a thiophene unit into the molecular core can influence the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. tandfonline.comtandfonline.comorientjchem.org

Researchers have synthesized various series of liquid crystals containing 2,5-disubstituted thiophene units to investigate how factors like terminal groups and the number of aromatic rings affect their thermal behavior. tandfonline.comoup.com For example, novel liquid-crystalline thiophene derivatives containing a photoresponsive azobenzene (B91143) moiety have been created; these materials can undergo a phase transition from nematic to isotropic upon photoirradiation, demonstrating their potential in photonic devices. acs.org While specific studies on this compound in liquid crystals are limited, its structure possesses the core features of a mesogenic unit that could be further elaborated to create new liquid crystalline materials.

Catalysis and Ligand Design

The sulfur and oxygen atoms in this compound provide potential coordination sites for metal ions, suggesting applications in catalysis and ligand design. The carboxylic acid moiety, in particular, is a well-known functional group for directing chemical reactions.

Utilization as Ligands in Organometallic Catalysis

While the use of this compound itself as a ligand is not extensively documented, related thiophene carboxylic acids have found roles in catalysis. A notable example is Copper(I) thiophene-2-carboxylate, which serves as a catalyst for Ullmann coupling reactions. wikipedia.org The carboxylate group helps to form a stable complex with the copper ion, facilitating the catalytic cycle. The sulfur atom in the thiophene ring can also participate in metal coordination, potentially influencing the catalyst's reactivity and selectivity. The synthesis of various thiophenecarboxylic acid esters has been achieved using vanadium, iron, and molybdenum catalysts, indicating the interaction between thiophene rings and transition metals. researchgate.net

Directing Group Capabilities in C-H Activation

One of the most significant potential applications for this compound in catalysis is leveraging the carboxylic acid as a directing group for C-H activation. researchgate.net C-H activation is a powerful strategy for streamlining the synthesis of complex molecules by directly functionalizing carbon-hydrogen bonds. nih.govmdpi.com The carboxylate group can coordinate to a metal catalyst, positioning it to selectively activate a nearby C-H bond (typically at the ortho position). researchgate.net

This strategy has been applied to thiophenes to control the regioselectivity of functionalization. The palladium-catalyzed direct C-H activation of various thieno-fused heterocycles has been achieved, enabling the introduction of aryl groups at specific positions on the thiophene ring. mdpi.com The carboxylic acid group is particularly advantageous as it is widely available and can often be removed after the reaction if desired. researchgate.net For this compound, the carboxylate at the 3-position would be expected to direct C-H activation to the C4-position of the thiophene ring, providing a route to 3,4-disubstituted thiophene derivatives that can be difficult to access through other means. Recent advances have also shown that C-H carboxylation of thiophene derivatives can be achieved directly using CO2 with silver catalysts, highlighting the reactivity of these C-H bonds. acs.org

The table below outlines different C-H activation approaches on thiophene rings, illustrating the importance of directing groups and catalytic systems in controlling reaction outcomes.

| C-H Activation Approach | Catalyst System | Position Functionalized | Key Advantage | Reference |

| Carboxylate-Directed Arylation | Palladium (Pd) | Ortho to the carboxylate group. | High regioselectivity, use of a common functional group. | researchgate.net |

| Direct Arylation (undirected) | Palladium (Pd) | Typically C2 or C5 (most reactive sites). | Functionalizes the most accessible C-H bonds. | mdpi.com |

| Direct Carboxylation | Silver (Ag) | C-H bond of the thiophene ring. | Utilizes CO2 as a C1 source under mild conditions. | acs.org |

| Sequential Functionalization | pH-sensitive directing group | Multiple positions (e.g., 2,3,4- or 2,4,5-). | Access to complex substitution patterns. | nih.gov |

Medicinal Chemistry and Biological Probe Development (focused on design and mechanism)

The thiophene ring is a well-established pharmacophore in medicinal chemistry, and the strategic incorporation of a methylsulfanyl group at the 5-position and a carboxylic acid at the 3-position provides a versatile template for designing molecules with a wide array of biological activities.

Scaffold in Drug Design and Discovery

The this compound core serves as a privileged scaffold in drug design, offering a rigid framework that can be readily functionalized to interact with various biological targets. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, while the carboxylic acid group provides a key site for salt formation, esterification, or amidation to modulate physicochemical properties such as solubility and membrane permeability. The methylsulfanyl group can influence the electronic distribution within the ring and provide a lipophilic interaction point, which can be crucial for binding to target proteins.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, leveraging the thiophene nucleus's ability to mimic a phenyl ring while offering different electronic and steric properties. This bioisosteric replacement strategy is a common approach in medicinal chemistry to optimize lead compounds.

Structure-Activity Relationship (SAR) Studies for Molecular Targets (e.g., enzyme inhibition, receptor modulation)

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the this compound scaffold impact biological activity. For instance, in the development of anti-inflammatory agents, the nature of the substituent on the carboxylic acid moiety has been shown to be critical for activity. Conversion of the carboxylic acid to amides or esters can significantly alter a compound's ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

SAR studies have revealed that the electronic nature of substituents on the thiophene ring can modulate the acidity of the carboxylic acid, which in turn affects its interaction with target enzymes or receptors. The size and lipophilicity of groups attached to the core structure also play a significant role in determining the potency and selectivity of the derivatives. For example, the introduction of bulky hydrophobic groups can enhance binding to the active sites of certain enzymes.

A study on 5-phenylthiophene-3-carboxylic acid derivatives as antirheumatic agents highlighted that modifications to the phenyl ring and the carboxylic acid group led to compounds with potent antagonistic effects toward interleukin (IL)-1. This underscores the importance of systematic structural modifications to optimize biological activity.

Exploration of Antimicrobial and Anti-inflammatory Properties (in vitro studies)

Derivatives of thiophene-3-carboxylic acid have demonstrated significant potential as both antimicrobial and anti-inflammatory agents in in vitro studies. The thiophene ring is a common feature in many compounds with antibacterial and antifungal properties. The presence of the carboxylic acid and methylsulfanyl groups can enhance these activities by facilitating interactions with microbial enzymes or cell membranes.

In the realm of anti-inflammatory research, thiophene derivatives are known to inhibit key enzymes in the inflammatory cascade. For instance, certain thiophene-3-carboxylic acid derivatives have been shown to inhibit COX enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. The anti-inflammatory properties are often attributed to the structural similarity of the thiophene scaffold to known non-steroidal anti-inflammatory drugs (NSAIDs).

| Compound Type | Biological Activity | Key Findings |

| Thiophene-3-carboxamide derivatives | Antimicrobial | Showed activity against various bacterial and fungal strains. |

| 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters | Analgesic and Anti-inflammatory | One derivative emerged as a potent analgesic and anti-inflammatory agent with low ulcerogenic potential. |

| Thiophene derivatives | Antimicrobial and Antioxidant | Synthesized compounds exhibited good antioxidant and antimicrobial properties. |

Investigations into Anticancer Activity (in vitro studies)

The thiophene scaffold has been extensively investigated for its potential in developing novel anticancer agents. Numerous in vitro studies have shown that derivatives of thiophene-3-carboxylic acid can exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

For example, thiophene-based compounds have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The substitution pattern on the thiophene ring, including the presence of a carboxylic acid or its bioisosteres, is crucial for achieving potent and selective inhibition.

In vitro anticancer assays have demonstrated that thiophene derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor cell growth at micromolar concentrations. The specific substitutions on the this compound core can be tailored to target specific cancer cell types.

| Cancer Cell Line | Compound Type | Observed Effect | IC50 Values |

| Various human cancer cell lines | Thiophene derivatives | Wide range of anticancer activity | Growth inhibition at concentrations from 0.411 to 2.8 μM for a selected compound. |

| A549, HT-29, MKN-45, U87MG, SMMC-7721, H460 | Pyran and thiophene derivatives | Anti-proliferative activity | Data not specified. |

| B16-F1, Colo205, HepG2, Hep3B, CaCo-2, HeLa, MCF7 | Phenyl-thiophene-carboxamide derivatives | Significant antiproliferation against Hep3B | IC50 values of 5.46, 8.85, and 12.58 µM for the most active compounds. |

| A-549 (human lung cancer) | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | Effective cytotoxic activity | Active at a dose of 10⁻⁴ M. |

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method has been instrumental in understanding the mechanism of action of this compound derivatives and in guiding the design of more potent inhibitors.

Docking studies have been performed to investigate the interactions of thiophene derivatives with the active sites of various enzymes, including those involved in cancer and inflammation. These studies have revealed the importance of specific hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the thiophene scaffold and the amino acid residues of the target protein.

For instance, molecular docking of thiophene derivatives into the binding pocket of Retinoic acid receptor-related orphan receptor γt (RORγt), a target for cancer therapy, has shown excellent correlation with experimental anticancer activity. Similarly, docking studies have elucidated the binding modes of thiophene-based inhibitors to enzymes like cyclooxygenase, providing a rationale for their anti-inflammatory effects.

| Target Protein | Compound Type | Key Findings from Docking |

| Retinoic acid receptor-related orphan receptor γt (RORγt) | Thiophene derivatives | Excellent docking scores complementing anticancer screening results. |

| Not specified | Pyran and thiophene derivatives | Promising results obtained. |

Agrochemical and Agro-Material Development

The versatile chemistry of the thiophene ring has also been harnessed in the development of agrochemicals. Carboxylic acid derivatives of thiophene have been explored for their potential as herbicides, fungicides, and insecticides. The introduction of a methylsulfanyl group can enhance the lipophilicity of these compounds, which may improve their uptake by plants or insects and their stability in the environment.

Thiophene-2-carboxylic acid derivatives have been patented for their use in controlling undesirable plant growth, demonstrating their potential as herbicides. The mode of action of such herbicides can involve the inhibition of essential plant enzymes. Similarly, various thiophene derivatives have been synthesized and evaluated for their fungicidal activity against plant pathogens. Some of these compounds have shown promising activity, suggesting that the thiophene scaffold could be a valuable starting point for the development of new fungicides.

In the area of insecticide development, halogenated 2-thiophenecarboxylic acid derivatives have been utilized as key building blocks for a new class of 1,2,4-triazole (B32235) insecticides. These insecticides have shown selective activity against pests such as aphids, mites, and whiteflies, coupled with low mammalian toxicity. The carboxylic acid functionality serves as a handle for attaching the thiophene moiety to the rest of the insecticide molecule. The development of synthetic routes to these thiophene building blocks is crucial for the commercial viability of these new agrochemicals.

| Agrochemical Class | Compound Type | Target Organism/Use | Key Findings |

| Herbicides | Thiophene-2-carboxylic acid derivatives | Undesirable plant growth | Good herbicidal activity. |

| Fungicides | N-(thiophen-2-yl) nicotinamide (B372718) derivatives | Cucumber downy mildew | Excellent fungicidal activities, with some compounds outperforming commercial fungicides. |

| Insecticides | Halogenated 2-thiophenecarboxylic acid derivatives | Aphids, mites, and whiteflies | Key building blocks for a new class of selective insecticides with low mammalian toxicity. |

Precursors for Agrochemical Active Ingredients

Thiophene carboxylic acids and their derivatives are valuable precursors in the synthesis of a variety of agrochemical active ingredients. The functional groups of this compound, namely the carboxylic acid and the methylsulfanyl group, offer versatile handles for chemical modification to generate more complex molecules with desired biological activities.

Research in the agrochemical sector has explored the use of various thiophene-based compounds as key intermediates. For instance, halogenated 2-thiophenecarboxylic acid derivatives have been identified as crucial building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. While this does not directly name this compound, it highlights the general strategy of utilizing substituted thiophene carboxylic acids in the synthesis of novel pesticides.

The synthesis of potent fungicides often involves the creation of an amide bond between a carboxylic acid and an amine. In this context, this compound can be converted to its corresponding acyl chloride or activated ester, which can then be reacted with various amine-containing moieties to produce a library of thiophene-3-carboxamides. This approach is central to the discovery of new active ingredients.

Table 1: Key Thiophene-Based Precursors and their Agrochemical Applications